

Commercial Suppliers and Analytical Applications of 3-Methoxybenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybenzenethiol

Cat. No.: B100605

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical grade **3-Methoxybenzenethiol**, including its commercial availability, key quality attributes, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Availability and Supplier Specifications

3-Methoxybenzenethiol (CAS No. 15570-12-4), also known as 3-mercaptoanisole or 3-methoxythiophenol, is readily available from several reputable chemical suppliers. The analytical grade of this compound is crucial for researchers in drug development and other sensitive applications where purity and well-defined specifications are paramount. Below is a comparative summary of the product specifications from leading commercial suppliers.

Supplier	Product Number	Purity Specification	Analytical Method	Physical Form
Sigma-Aldrich	155705	98% [1]	Gas Chromatography (GC)	Liquid [1]
Tokyo Chemical Industry (TCI)	M1194	>98.0%	Gas Chromatography (GC)	Colorless to Almost colorless clear liquid
ChemScene	CS-0008476	≥98% [2]	Not Specified	Not Specified [2]
LGC Standards	TRC-M292965-1G	Not Specified	Not Specified	Neat [3]
Simson Pharma Limited	Not Specified	High Quality	Accompanied by Certificate of Analysis	Not Specified [4]

Physical and Chemical Properties:

Property	Value	Source
Molecular Formula	C ₇ H ₈ OS	[1] [2] [3]
Molecular Weight	140.20 g/mol	[1] [2] [3]
Boiling Point	223-226 °C (lit.)	[1] [5]
Density	1.13 g/mL at 25 °C (lit.)	[1] [5]
Refractive Index (n ₂₀ /D)	1.587 (lit.)	[1] [5]
Storage Temperature	2-8°C	[1]

A Certificate of Analysis (CoA) from Sigma-Aldrich for a specific lot (STBL0906) confirms a purity of 98.5% as determined by gas chromatography.

Experimental Protocols

Synthesis of a Raloxifene Intermediate

3-Methoxybenzenethiol is a key reactant in the synthesis of intermediates for selective estrogen receptor modulators (SERMs) like Raloxifene. The following protocol is adapted from a reported synthesis of 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone, a precursor to a 3-Aryl-benzothiophene.[6]

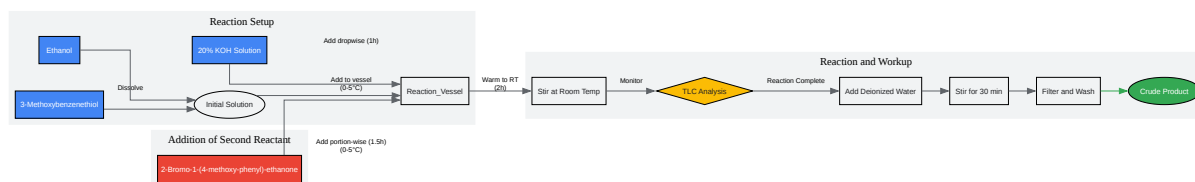
Materials:

- **3-Methoxybenzenethiol** (400 g, 2.8 mol)
- Ethanol (800 mL)
- 20% Potassium Hydroxide (KOH) solution (160 g, 2.8 mol)
- 2-Bromo-1-(4-methoxy-phenyl)-ethanone (652 g, 2.85 mol)
- Deionized water (1.0 L)

Procedure:

- To a solution of **3-methoxybenzenethiol** in ethanol, add the 20% KOH solution dropwise over 1 hour at a temperature of 0-5°C.
- Stir the mixture for 10 minutes.
- Add 2-Bromo-1-(4-methoxy-phenyl)-ethanone portion-wise over 1.5 hours, maintaining the temperature at 0-5°C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, add deionized water (1.0 L) and stir for 30 minutes at room temperature.
- Filter the resulting solid product and wash it with water (200 mL) to obtain the crude product.

Experimental Workflow for Raloxifene Intermediate Synthesis:



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Synthesis of a Raloxifene Intermediate.

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

Aryl thiols, including **3-Methoxybenzenethiol**, are known to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. This property is valuable in nanotechnology, electronics, and surface engineering. The following is a general protocol for the preparation of SAMs.

Materials:

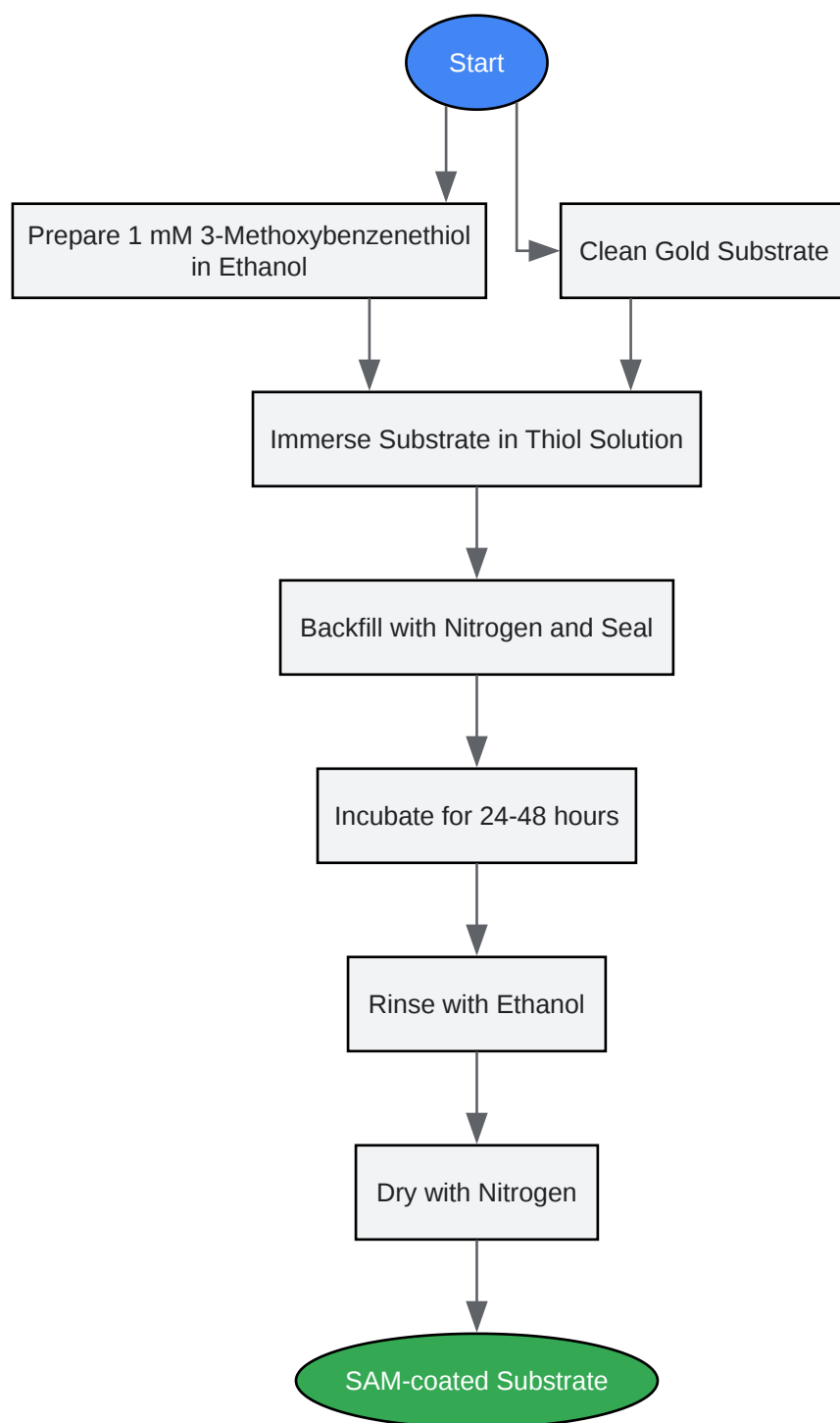
- Gold-coated substrates
- **3-Methoxybenzenethiol**
- 200 proof ethanol
- Tweezers
- Sealable containers (e.g., glass vials)

- Dry nitrogen gas

Procedure:

- Prepare a 1 mM solution of **3-Methoxybenzenethiol** in 200 proof ethanol.
- Clean the gold-coated substrates thoroughly.
- Immerse the clean gold substrate into the thiol solution using tweezers.
- Backfill the container with dry nitrogen gas and seal it to minimize oxidation.
- Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.
- Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.
- Dry the substrate with a gentle stream of dry nitrogen gas.

General Workflow for Self-Assembled Monolayer (SAM) Formation:



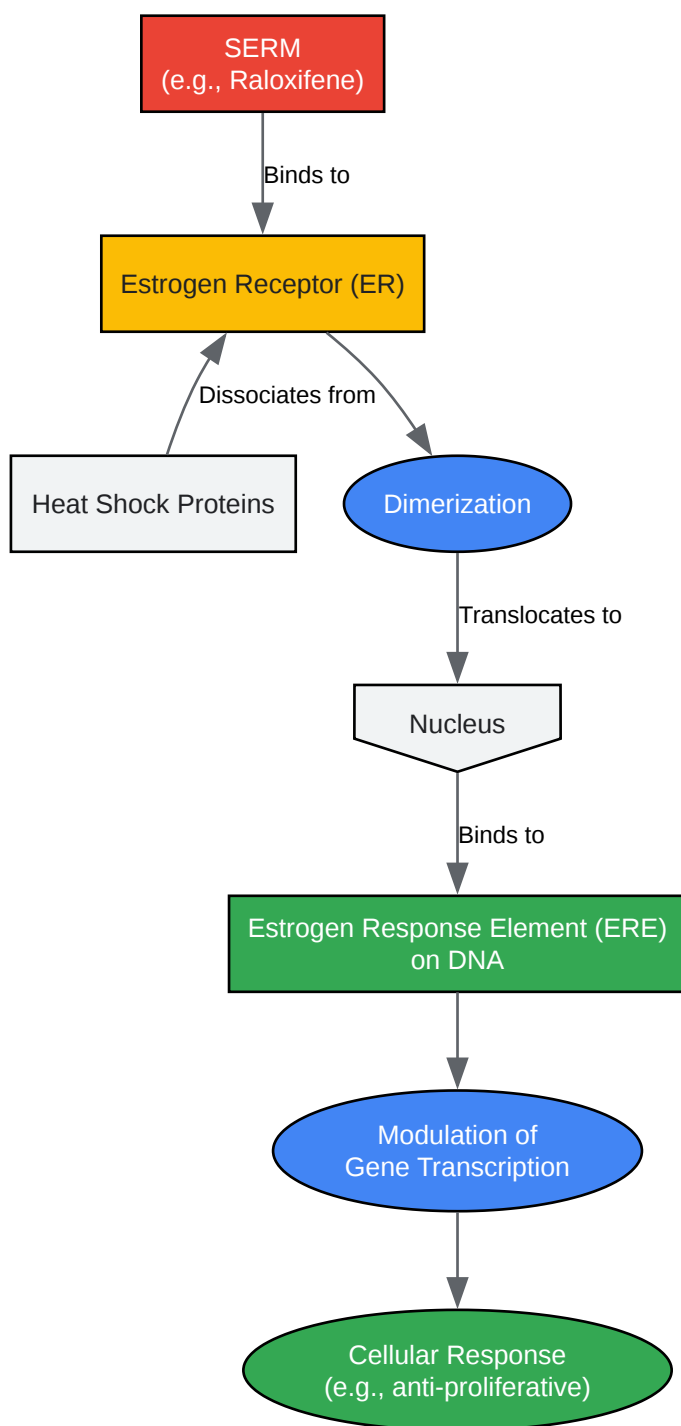
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Formation of a Self-Assembled Monolayer.

Potential Signaling Pathway Involvement

While direct involvement of **3-Methoxybenzenethiol** in specific signaling pathways is not extensively documented, its structural motifs are present in compounds with known biological activity. For instance, the core structure of Raloxifene, a selective estrogen receptor modulator, is synthesized using a derivative of **3-Methoxybenzenethiol**.^{[6][7]} SERMs act on estrogen receptors, which are involved in complex signaling cascades that regulate gene expression.

The diagram below illustrates a simplified, hypothetical signaling pathway to demonstrate the potential type of cellular involvement for molecules derived from **3-Methoxybenzenethiol**, such as SERMs.



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Hypothetical Signaling Pathway for a SERM.

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- To cite this document: BenchChem. [Commercial Suppliers and Analytical Applications of 3-Methoxybenzenethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100605#commercial-suppliers-of-analytical-grade-3-methoxybenzenethiol]

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